Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate is a chemical compound with the molecular formula C11H14BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate typically involves the reaction of 4-bromothiophen-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromophenyl)carbamate: Similar structure but with a phenyl ring instead of a thiophene ring.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a thiophene ring.
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a phenoxyethyl group instead of a thiophene ring.
Uniqueness
Tert-butyl (4-bromothiophen-2-ylmethyl)methylcarbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and thiazole analogs
Properties
Molecular Formula |
C11H16BrNO2S |
---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13(4)6-9-5-8(12)7-16-9/h5,7H,6H2,1-4H3 |
InChI Key |
RACXPBXUNFXHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.